2-(4-acetamidophenyl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetamide
Description
This compound features an 8-azabicyclo[3.2.1]octane core, a bicyclic scaffold known for its conformational rigidity and pharmacological relevance. At the 3-position, an acetamide (–NHCOCH₃) group is attached, while the 4-acetamidophenyl moiety introduces aromaticity and hydrogen-bonding capacity.
Properties
IUPAC Name |
2-(4-acetamidophenyl)-N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4S/c1-12(22)19-14-5-3-13(4-6-14)9-18(23)20-15-10-16-7-8-17(11-15)21(16)26(2,24)25/h3-6,15-17H,7-11H2,1-2H3,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXASYLAUXZIQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CC(=O)NC2CC3CCC(C2)N3S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-acetamidophenyl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetamide is a novel bicyclic compound that has garnered attention for its potential biological activities, particularly as an inhibitor of nicotinamide phosphoribosyltransferase (NAMPT). NAMPT plays a critical role in the salvage pathway of NAD+ biosynthesis, which is essential for various metabolic processes and cellular functions.
Chemical Structure and Properties
The molecular formula for this compound is , and it features a complex bicyclic structure that contributes to its biological activity. The presence of the methylsulfonyl group and the azabicyclo framework enhances its pharmacological properties.
The primary mechanism of action involves the inhibition of NAMPT, which is crucial for maintaining NAD+ levels within cells. Inhibition of NAMPT leads to decreased NAD+ availability, subsequently affecting various cellular processes such as metabolism, DNA repair, and apoptosis in cancer cells. This makes NAMPT inhibitors promising candidates for cancer therapy.
In Vitro Studies
In vitro studies have shown that this compound exhibits significant inhibitory activity against NAMPT. The IC50 value, which indicates the concentration required to inhibit 50% of the enzyme activity, has been reported in the low micromolar range, demonstrating its potency as an inhibitor.
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| This compound | 0.042 | NAMPT |
In Vivo Studies
Preclinical studies have further evaluated the compound's efficacy in animal models of cancer. These studies indicated that treatment with the compound resulted in reduced tumor growth and increased apoptosis in cancer cells, supporting its potential use as a therapeutic agent.
Case Studies
- Breast Cancer Model : In a study involving mice with breast cancer xenografts, administration of the compound led to a significant reduction in tumor size compared to control groups treated with vehicle alone. The mechanism was linked to enhanced apoptosis and reduced proliferation markers in tumor tissues.
- Inflammatory Models : The compound has also been evaluated in models of inflammation where it demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines, suggesting a dual role in both cancer therapy and inflammatory disease management.
Pharmacokinetics
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of the compound:
- Absorption : Rapid absorption was noted following oral administration.
- Distribution : The compound showed good tissue penetration.
- Metabolism : Primarily metabolized by liver enzymes.
- Excretion : Excreted mainly through urine.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the 8-Position
The methylsulfonyl group at the 8-position distinguishes the target compound from analogs with alternative substituents:
- 8-Amino derivatives: 8-[(4-Aminophenyl)sulfonyl]-8-azabicyclo[3.2.1]octane-3-carbonitrile () replaces methylsulfonyl with an aminophenylsulfonyl group, introducing basicity and altering binding affinity to targets like serotonin or dopamine transporters .
Modifications at the 3-Position Acetamide Group
- Phenoxy vs. Acetamidophenyl: The compound 2-(2-fluorophenoxy)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetamide () substitutes the 4-acetamidophenyl group with a 2-fluorophenoxy moiety. This change reduces hydrogen-bond donor capacity but introduces halogenated aromatic interactions, which may enhance selectivity for specific receptors .
Bicyclic Core Modifications
- Tropane-based analogs: Derivatives like 3α-[bis(4-fluorophenyl)methoxy]tropanes () replace the 8-azabicyclo[3.2.1]octane core with a tropane scaffold. These compounds exhibit high affinity for dopamine and serotonin transporters, suggesting the target compound’s core may also favor monoamine transporter interactions .
- 9-Azabicyclo[3.3.1]nonane analogs: Compounds such as 4-methyl-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)benzamide () feature a larger bicyclic system, which may alter receptor binding kinetics due to increased steric bulk .
Pharmacological Activity
- Receptor binding: The methylsulfonyl group in the target compound may mimic sulfonamide-containing drugs (e.g., N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide in ), which are known for enzyme inhibition via sulfur-oxygen interactions .
Physicochemical Properties
- Metabolic stability : Sulfonyl groups are less prone to oxidative metabolism than amine or ether substituents (e.g., 8-(2-(piperidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane derivatives in ), suggesting longer half-life for the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
